tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate
CAS No.: 2839144-53-3
Cat. No.: VC12002268
Molecular Formula: C15H19F3N2O2
Molecular Weight: 316.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839144-53-3 |
|---|---|
| Molecular Formula | C15H19F3N2O2 |
| Molecular Weight | 316.32 g/mol |
| IUPAC Name | tert-butyl N-[6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H19F3N2O2/c1-13(2,3)22-12(21)20-10-5-6-11(19-9-10)14(7-4-8-14)15(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H,20,21) |
| Standard InChI Key | VPKJYEXLQNKYRU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)C2(CCC2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)C2(CCC2)C(F)(F)F |
Introduction
Tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group and a trifluoromethyl-substituted cyclobutyl moiety attached to a pyridine ring. The compound's chemical formula is C15H19F3N2O2, with a molecular weight of approximately 300.32 g/mol. The presence of the trifluoromethyl group contributes to the compound's lipophilicity, potentially enhancing its biological activity and pharmacokinetic properties.
Synthesis and Preparation
The synthesis of tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate typically involves several steps, often requiring careful control of reaction conditions to optimize yields and minimize by-products. The process may involve the reaction of appropriate pyridine derivatives with tert-butyl carbamate.
Biological Activity and Potential Applications
Preliminary studies suggest that tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate exhibits significant biological activity, particularly in pharmacological contexts. The compound has potential applications in drug discovery and development, especially in designing novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
| Application Area | Potential Use |
|---|---|
| Drug Discovery | Targeting specific receptors or enzymes |
| Medicinal Chemistry | Developing therapeutic agents for cancer and neurological disorders |
| Agrochemicals | Potential use in agricultural applications |
| Materials Science | Possible applications in material development |
Research Findings and Mechanism of Action
Research focusing on the interaction of tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action. Techniques like surface plasmon resonance, isothermal titration calorimetry, or molecular docking simulations can be used to predict binding affinities and modes.
Comparison with Similar Compounds
Tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate shares structural similarities with other compounds featuring trifluoromethyl groups or pyridine derivatives. For example:
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Tert-Butyl (2-(Trifluoromethyl)furan-3-yl)carbamate: Contains a furan ring instead of pyridine, potentially leading to different biological activity.
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Tert-Butyl N-(4-Trifluoromethylphenyl)carbamate: Features a trifluoromethyl group on a phenyl ring, which may result in different steric effects impacting receptor interactions.
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Tert-Butyl N-{5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-yl}carbamate: Includes a cyclopropane instead of cyclobutane, affecting steric hindrance and pharmacodynamics.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Tert-Butyl (2-(Trifluoromethyl)furan-3-yl)carbamate | Furan instead of pyridine | Different biological activity |
| Tert-Butyl N-(4-Trifluoromethylphenyl)carbamate | Trifluoromethyl on phenyl | Different steric effects |
| Tert-Butyl N-{5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-yl}carbamate | Cyclopropane instead of cyclobutane | Variations in steric hindrance |
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